molecular formula C21H24ClFN6O B2693481 N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179468-12-2

N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2693481
CAS No.: 1179468-12-2
M. Wt: 430.91
InChI Key: MJVJEGPOCVXAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-Ethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule featuring a morpholino substituent at the 6-position and substituted aromatic amines at the 2- and 4-positions. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The ethylphenyl group contributes to lipophilicity, while the 3-fluorophenyl moiety may influence target binding via electronic effects.

Properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-2-15-6-8-17(9-7-15)23-19-25-20(24-18-5-3-4-16(22)14-18)27-21(26-19)28-10-12-29-13-11-28;/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVJEGPOCVXAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This compound features a complex molecular structure that integrates various functional groups, contributing to its unique chemical properties and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClFN6OC_{21}H_{24}ClFN_6O with a molecular weight of approximately 430.91 g/mol. The presence of the ethyl and fluorinated phenyl groups enhances the compound's stability and reactivity.

PropertyValue
Molecular FormulaC21H24ClFN6OC_{21}H_{24}ClFN_6O
Molecular Weight430.91 g/mol
CAS Number1179468-12-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that triazine derivatives often exhibit various mechanisms of action, including:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It can influence signaling pathways critical for cell proliferation and survival.

These mechanisms are essential for understanding how the compound may exert its effects in therapeutic contexts.

Anticancer Activity

Studies have demonstrated that triazine derivatives possess significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study : A related triazine derivative demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of 3.3×108M3.3\times 10^{-8}M against melanoma cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against a range of pathogens, including bacteria and fungi.

Research Findings :

  • In vitro assays reveal that the compound exhibits significant antimicrobial activity against common pathogens.
  • The mechanism may involve disruption of microbial cell membranes or interference with vital biochemical pathways necessary for microbial survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameAnticancer ActivityAntimicrobial Activity
N2-(3-chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)HighModerate
N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)ModerateHigh
N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-morpholinoHighSignificant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following triazine derivatives share structural motifs with the target compound, enabling comparative analysis of substituent effects and synthetic approaches:

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine

  • Substituents: Chloro (C6), diethylamine (C2), morpholino (C6).
  • Key Differences: The chloro group at C4 increases electrophilicity, favoring nucleophilic substitution reactions. Diethylamine vs.
  • Synthesis : Prepared via stepwise substitution of 2,4,6-trichloro-1,3,5-triazine with morpholine and diethylamine, yielding 81.3% efficiency under mild conditions .

4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

  • Substituents: Chloro (C4), methyl-phenylamine (C2), morpholino (C6).
  • The chloro group limits metabolic stability relative to fluorine.
  • Synthesis: Uses Na₂CO₃ in THF for selective substitution, with crystallization in ethyl acetate/ethanol .

6-Morpholino-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

  • Substituents: Morpholino (C6), phenyl (C2), 3-(trifluoromethyl)phenyl (C4).
  • Relevance : Demonstrates the impact of halogen size on pharmacokinetics .

N2-(4-Ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine Hydrochloride

  • Substituents: Ethoxyphenyl (C2), 3-fluorophenyl (C4), morpholino (C6).
  • Key Differences : Ethoxy’s electron-donating nature vs. ethyl’s inductive effect may alter electronic interactions with biological targets. Hydrochloride salt mirrors the target’s formulation for solubility .

Comparative Data Table

Compound Name Substituents (C2/C4/C6) Key Properties Synthesis Yield Reference
Target Compound 4-Ethylphenyl / 3-Fluorophenyl / Morpholino Hydrochloride salt, high lipophilicity Not reported
4-Chloro-N,N-diethyl-6-morpholino-triazine Diethylamine / Chloro / Morpholino Electrophilic, reactive 81.3%
4-Chloro-N-methyl-N-phenyl-triazine Methyl-phenyl / Chloro / Morpholino Steric hindrance, moderate stability Not reported
N-Phenyl-N′-(3-CF₃-phenyl)-triazine Phenyl / 3-CF₃-phenyl / Morpholino High electronegativity, BBB penetration Not reported
N2-(4-Ethoxyphenyl) Analog 4-Ethoxyphenyl / 3-Fluorophenyl / Morpholino Electron-donating, improved solubility Not reported

Research Findings and Implications

  • Substituent Effects : Fluorine and trifluoromethyl groups enhance target binding via halogen bonding, while chloro groups prioritize synthetic versatility .
  • Morpholino Role: The morpholino ring improves solubility and hydrogen-bonding capacity across all analogs .
  • Salt Forms : Hydrochloride formulations (target and ethoxy analog) address poor aqueous solubility, critical for in vivo studies .

Q & A

Q. What are the recommended synthetic routes for N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on the triazine core. Key steps include:
  • Triazine Ring Functionalization : React 2,4,6-trichloro-1,3,5-triazine with 4-ethylaniline and 3-fluoroaniline in a stepwise manner under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to install the aryl groups at the N2 and N4 positions .
  • Morpholino Group Introduction : Treat the intermediate with morpholine in the presence of a polar aprotic solvent (e.g., DMSO) at elevated temperatures (80–100°C) .
  • Hydrochloride Salt Formation : Precipitate the final product by adding HCl gas or concentrated HCl to the free base in an anhydrous solvent like ethanol .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-MS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and a mobile phase of acetonitrile/water with 0.1% formic acid .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and absence of regioisomers. For example, the morpholino group’s protons appear as a singlet at δ ~3.7 ppm .
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to confirm stoichiometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antitumor potential)?

  • Methodological Answer : Screen using cell-based assays:
  • Cytotoxicity Assays : Use MTT or resazurin reduction assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .
  • Enzyme Inhibition : Test against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays. The morpholino and fluorophenyl groups may enhance binding to ATP pockets .
  • Dose-Response Curves : Generate IC₅₀ values using 8–10 concentrations in triplicate. Analyze data with GraphPad Prism using a four-parameter logistic model .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase X-ray structures (PDB ID: e.g., 3LZZ). Prioritize hydrogen bonding with the morpholino oxygen and hydrophobic interactions with fluorophenyl/ethylphenyl groups .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies. Correlate with experimental IC₅₀ values to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration, incubation time) .
  • Orthogonal Assays : Confirm kinase inhibition using both fluorescence-based and radiometric assays (e.g., 32P^{32}P-ATP incorporation) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .

Q. How does the substitution pattern (ethylphenyl, fluorophenyl, morpholino) influence physicochemical properties and target selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • LogP Measurement : Determine octanol/water partition coefficients experimentally or via computational tools (e.g., ACD/Labs). The ethylphenyl group increases hydrophobicity, while morpholino enhances solubility .
  • Crystallography : Solve X-ray structures of analogs to correlate substituent orientation with binding pocket occupancy .
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Fluorine’s electronegativity may improve selectivity for tyrosine kinases .

Methodological Considerations for Experimental Design

Q. What controls are critical when assessing this compound’s stability under physiological conditions?

  • Methodological Answer : Include:
  • Negative Controls : Vehicle-only samples (e.g., DMSO) to exclude solvent effects.
  • Positive Controls : Compounds with known stability (e.g., tamoxifen) .
  • Matrix Controls : Test stability in PBS, cell culture media, and human plasma at 37°C. Sample at 0, 6, 12, and 24 hr for LC-MS quantification .

Q. How can researchers optimize formulations for in vivo pharmacokinetic studies?

  • Methodological Answer : Use nanoformulation or prodrug strategies:
  • Solubility Enhancement : Prepare cyclodextrin complexes or liposomal formulations. The morpholino group’s polarity aids aqueous solubility .
  • Prodrug Design : Synthesize phosphate esters for improved absorption. Hydrolyze in vivo via phosphatases to release the active compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.